![molecular formula C21H27NO6 B11015925 N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-L-leucine](/img/structure/B11015925.png)
N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-L-leucine
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Overview
Description
4-METHYL-2-{2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}PENTANOIC ACID is a complex organic compound with a unique structure that includes a chromenyl group, a propyl side chain, and a pentanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-2-{2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}PENTANOIC ACID typically involves multiple steps, starting from simpler precursors. One common method involves the esterification of 4-methyl-2-oxo-2H-chromen-7-yl acetate with appropriate reagents to introduce the propyl and pentanoic acid groups . The reaction conditions often include the use of catalysts such as sulfuric acid and solvents like ethanol to facilitate the esterification and subsequent reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-METHYL-2-{2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}PENTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The chromenyl group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functionalities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenyl group can yield chromenone derivatives, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
4-METHYL-2-{2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}PENTANOIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of advanced materials, such as photoactive polymers and coatings.
Mechanism of Action
The mechanism of action of 4-METHYL-2-{2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}PENTANOIC ACID involves its interaction with specific molecular targets and pathways. The chromenyl group can interact with cellular proteins and enzymes, modulating their activity. Additionally, the compound’s ability to undergo redox reactions allows it to influence oxidative stress pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferyl acetate: Shares the chromenyl structure but lacks the propyl and pentanoic acid groups.
7-Amino-4-methylcoumarin: Contains a similar chromenyl core but with different substituents.
Indole derivatives: While structurally different, they share similar biological activities and applications.
Uniqueness
4-METHYL-2-{2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}PENTANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H27NO6 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
(2S)-4-methyl-2-[2-(2-oxo-4-propylchromen-7-yl)oxypropanoylamino]pentanoic acid |
InChI |
InChI=1S/C21H27NO6/c1-5-6-14-10-19(23)28-18-11-15(7-8-16(14)18)27-13(4)20(24)22-17(21(25)26)9-12(2)3/h7-8,10-13,17H,5-6,9H2,1-4H3,(H,22,24)(H,25,26)/t13?,17-/m0/s1 |
InChI Key |
KZSXEVWCVFPLEU-RUINGEJQSA-N |
Isomeric SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)N[C@@H](CC(C)C)C(=O)O |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NC(CC(C)C)C(=O)O |
Origin of Product |
United States |
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